Product packaging for Lincomycin 2,4-Diphosphate(Cat. No.:)

Lincomycin 2,4-Diphosphate

Cat. No.: B1163328
M. Wt: 566.5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lincomycin 2,4-Diphosphate is a chemically modified phosphate ester of the lincosamide antibiotic, Lincomycin . The parent compound, Lincomycin, is isolated from the actinomycete Streptomyces lincolnensis and functions by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis . This mechanism provides a valuable tool for studying Gram-positive bacterial infections and antibiotic resistance. Phosphate derivatives like this compound are often developed to alter the solubility or stability characteristics of the base molecule for specific experimental or formulation purposes . Researchers utilize this compound in studies aimed at understanding the biosynthesis and structure-activity relationships of lincosamide antibiotics . It is presented with a high level of purity and is accompanied by a Certificate of Analysis to ensure quality and consistency for research purposes . This product is intended for laboratory research use only and is strictly not approved for diagnostic or therapeutic use in humans. Chemical Profile: - Molecular Formula: C18H33N2O8PS - Molecular Weight: 468.51 g/mol - Melting Point: >205°C (dec.) - Recommended Storage: -20°C

Properties

Molecular Formula

C₁₈H₃₆N₂O₁₂P₂S

Molecular Weight

566.5

Origin of Product

United States

Elucidation of Biosynthetic Pathways and Proposed Phosphorylation Mechanisms

Overview of Lincomycin (B1675468) A Biosynthesis in Streptomyces lincolnensis

Lincomycin A is an antibiotic produced by Streptomyces lincolnensis that inhibits protein synthesis in bacteria. Its structure consists of an amino acid, propylproline, linked to an eight-carbon amino-sugar called methylthiolincosamide (MTL). The biosynthesis of lincomycin A involves a series of enzymatic steps to construct these two components and then join them together. The focus here is on the intricate pathway leading to the formation of the MTL core.

The assembly of the octose core, methylthiolincosamide (MTL), is a key stage in the biosynthesis of lincomycin A. This process begins with central carbon metabolism precursors and involves a series of enzymatic modifications to build the complex eight-carbon sugar.

The initial building blocks for the MTL core are derived from the pentose (B10789219) phosphate (B84403) pathway. Specifically, D-ribose 5-phosphate and D-fructose 6-phosphate serve as the primary precursors. These molecules from primary metabolism enter the lincomycin-specific pathway to initiate the formation of the C8 sugar backbone.

A key enzyme in the early steps of MTL biosynthesis is LmbR, which functions as a transaldolase. LmbR catalyzes a crucial C3–C5 aldol (B89426) condensation reaction between D-fructose 6-phosphate and D-ribose 5-phosphate. This reaction forms a phosphorylated C8 intermediate, D-glycero-D-altro-octose 8-phosphate. The activity of LmbR is essential for linking the two precursor sugars and creating the eight-carbon skeleton of the octose core.

Following the transaldol reaction, the enzyme LmbN is responsible for isomerization of the octose intermediate. LmbN, a metalloenzyme dependent on divalent manganese (Mn2+), catalyzes the reversible isomerization of D-glycero-D-altro-octose 8-phosphate. This enzymatic step is crucial for modifying the stereochemistry of the sugar, preparing it for subsequent reactions in the pathway.

The reactions catalyzed by LmbR and LmbN lead to the formation of key octose 8-phosphate intermediates. The initial product of the LmbR-catalyzed reaction is D-glycero-D-altro-octose 8-phosphate. LmbN then acts upon this intermediate, leading to other isomeric forms. These phosphorylated eight-carbon sugars are central to the pathway, serving as the foundation upon which further modifications, such as the attachment of a guanosine (B1672433) diphosphate (B83284) group, will occur.

The activation of the octose sugar for subsequent glycosylation reactions is carried out by the enzyme LmbO. LmbO is a guanylyltransferase that attaches a guanosine diphosphate (GDP) group to the octose 8-phosphate intermediate. This reaction consumes GTP and results in the formation of GDP-D-glycero-D-altro-octose, releasing pyrophosphate. The resulting GDP-linked sugar is an activated form, primed for further modifications and eventual attachment to the amino acid portion of lincomycin.

EnzymeFunctionPrecursor(s)Product(s)
LmbR TransaldolaseD-Fructose 6-phosphate, D-Ribose 5-phosphateD-glycero-D-altro-octose 8-phosphate
LmbN IsomeraseD-glycero-D-altro-octose 8-phosphateIsomers of octose 8-phosphate
LmbO GuanylyltransferaseOctose 8-phosphate, GTPGDP-D-glycero-D-altro-octose, Pyrophosphate

Assembly of the Octose Core (Methylthiolincosamide, MTL)

Hypothetical or Verified Phosphorylation Steps Leading to Diphosphate Formation

While the final Lincomycin A molecule is not diphosphorylated, the formation of a diphosphate intermediate is a verified and critical step in the biosynthesis of its thiooctose sugar core. The pathway involves the creation of octose 1,8-bisphosphate from octose 8-phosphate, a reaction catalyzed by a putative kinase. nih.govasm.org

The key enzyme implicated in the formation of the diphosphate intermediate is LmbP . nih.govasm.org

Enzymatic Activity : LmbP is a putative kinase that is proposed to catalyze the phosphorylation of the C1 hydroxyl group of octose 8-phosphate to generate octose 1,8-bisphosphate. nih.govnih.govasm.org This step is crucial as it precedes a dephosphorylation at the C8 position by the phosphatase LmbK, ultimately yielding octose 1-phosphate. nih.govacs.org This intermediate is then activated with GTP by the guanylyltransferase LmbO. nih.govacs.org

Substrate Specificity : The substrate for LmbP is octose 8-phosphate, which is formed in an earlier step from primary metabolism precursors by the enzymes LmbR and LmbN. nih.govnih.gov While direct biochemical demonstration of LmbP's kinase activity has been hampered by difficulties in obtaining the soluble, active enzyme, its role is strongly supported by the successful reconstitution of the pathway using the chemically synthesized octose 1,8-bisphosphate intermediate. nih.gov

In the phosphorylation reactions within the lincomycin biosynthetic pathway, specific high-energy molecules donate the necessary phosphate groups.

For the kinase activity of LmbP in the conversion of octose 8-phosphate to octose 1,8-bisphosphate, Adenosine triphosphate (ATP) is the presumed phosphate donor. This is a standard mechanism for most kinase enzymes.

In the related activation of the PPL moiety by the adenylation domain LmbC, ATP is also the essential energy and phosphate source.

It is important to distinguish this from the subsequent guanylylation step, where Guanosine triphosphate (GTP) is the donor molecule used by the enzyme LmbO to form GDP-D-α-D-octose. nih.gov

The genetic blueprint for lincomycin biosynthesis, including the enzymes responsible for phosphorylation, is located within a dedicated gene cluster in Streptomyces lincolnensis.

The gene encoding the putative kinase responsible for creating the diphosphate intermediate (octose 1,8-bisphosphate) is lmbP . nih.govasm.org

This gene is part of the well-characterized lincomycin biosynthetic gene cluster (lmb cluster), which has been sequenced and analyzed in multiple S. lincolnensis strains. nih.gov The lmbP gene is found alongside other genes crucial for the thiooctose pathway, such as lmbN (isomerase), lmbK (phosphatase), and lmbO (guanylyltransferase), underscoring their coordinated function in the assembly of the activated sugar moiety. nih.govnih.gov

Compound and Enzyme Reference Tables

Table 1: Compounds Mentioned

Compound NameAbbreviationRole/Description
Lincomycin A---Final antibiotic product of the biosynthetic pathway. nih.gov
Lincomycin 2,4-Diphosphate---A chemical derivative/impurity, not a direct biosynthetic product. scbt.com
4-Propyl-L-ProlinePPLAmino acid moiety of lincomycin. wikipedia.org
GDP-D-erythro-α-D-gluco-octose---Key sugar intermediate before maturation. nih.gov
GDP-D-α-D-lincosamide---Matured sugar core ready for condensation. nih.gov
L-Tyrosine---Starting precursor for the PPL moiety. frontiersin.org
L-3,4-dihydroxyphenylalanineL-DOPAIntermediate in PPL biosynthesis. nih.gov
Octose 8-phosphate---Early sugar intermediate, substrate for LmbP. asm.org
Octose 1,8-bisphosphate---Diphosphate intermediate formed by LmbP. nih.govasm.org
Octose 1-phosphate---Intermediate formed by LmbK after dephosphorylation. nih.gov
Adenosine triphosphateATPPrimary phosphate donor for kinase reactions.
Guanosine triphosphateGTPGuanosine donor for the LmbO reaction. nih.gov

Table 2: Enzymes and Their Functions

EnzymeGeneFunction in Lincomycin Biosynthesis
LmbMlmbMCatalyzes C4 and C6 epimerization of the octose core. nih.gov
LmbLlmbLParticipates in the 6,8-dehydration of the octose core. nih.gov
CcbZccbZHomolog of LmbZ; participates in dehydration. nih.gov
CcbSccbSHomolog of LmbS; catalyzes transamination. nih.gov
LmbB2lmbB2Hydroxylates L-tyrosine to L-DOPA. nih.gov
LmbB1lmbB1Cleaves the aromatic ring of L-DOPA. nih.gov
LmbClmbCActivates 4-propyl-L-proline. wikipedia.org
LmbDlmbDCondenses the PPL and thiooctose units. wikipedia.org
LmbPlmbPPutative kinase; phosphorylates octose 8-phosphate to octose 1,8-bisphosphate. nih.govasm.org
LmbKlmbKPhosphatase; converts octose 1,8-bisphosphate to octose 1-phosphate. nih.govacs.org
LmbOlmbOGuanylyltransferase; activates octose 1-phosphate. nih.govacs.org
LmbRlmbRTransaldolase; forms the initial C8 sugar backbone. nih.gov
LmbNlmbNIsomerase; converts octulose 8-phosphate to octose 8-phosphate. nih.gov

Based on a thorough review of the available scientific literature, a detailed article focusing on the biosynthetic pathways and specific pathway engineering for the accumulation of this compound cannot be generated as requested. The existing research does not support the premise that this specific compound is a direct product of a natural biosynthetic pathway or the target of genetic manipulation for its accumulation in producer strains.

This compound, often identified by synonyms such as "Clindamycin Phosphate EP Impurity G" or "Lincomycin 2,4-Phosphatidyl," is recognized primarily as a chemical reference standard and an impurity that can form during the synthesis or storage of clindamycin (B1669177) phosphate. biosynth.comchemicea.comsynzeal.comaxios-research.com Its formation is typically associated with chemical processes rather than enzymatic reactions within a living organism. chemicea.com

Therefore, the specific subsections requested in the outline, namely:

Mutational Analysis and Pathway Engineering for Diphosphate Accumulation

Precursor Feeding Experiments for Diphosphate Production

cannot be addressed with scientifically accurate and verifiable information, as no such targeted studies for this compound accumulation have been found in the reviewed literature. Constructing an article on this topic would require speculation and fall outside the bounds of established scientific findings.

Chemical Synthesis and Derivatization Strategies for Lincomycin 2,4 Diphosphate

Total Chemical Synthesis Approaches

The total chemical synthesis of a complex natural product like lincomycin (B1675468) is a significant undertaking that requires the assembly of its two main components: the amino acid moiety (4-propyl-L-proline, or PPL) and the unusual aminooctose sugar, methylthiolincosamide (MTL). harvard.eduscispace.com A total synthesis approach for Lincomycin 2,4-Diphosphate would necessitate building this complex scaffold from simple starting materials, incorporating the phosphate (B84403) groups at the appropriate stage. The synthesis of the intact carbohydrate portion of lincomycin has been accomplished starting from D-galactose. rsc.org

Regioselective Phosphorylation Methods

A critical challenge in the synthesis of this compound is the regioselective phosphorylation of the hydroxyl groups at the C-2 and C-4 positions of the methylthiolincosamide moiety. Lincomycin possesses several hydroxyl groups, and directing the phosphorylation to two specific positions requires carefully designed synthetic routes.

Phosphorylation is typically achieved using a phosphorylating agent, such as phosphorus oxychloride (POCl₃) or a protected phosphate derivative, in the presence of a base. To achieve regioselectivity for the C-2 and C-4 positions, a strategy would likely involve the use of protecting groups to block the other reactive hydroxyls (at C-3, C-7, and C-8) and the secondary amine on the proline ring. Once the desired phosphorylation is complete, these protecting groups would be removed. A patent describing the synthesis of lincomycin-2-phosphate involves reacting lincomycin with a phosphorylating agent and subsequently purifying the mono-phosphorylated product. google.com A similar principle would apply to a diphosphate (B83284), though the simultaneous and selective targeting of two positions complicates the strategy.

Table 1: Hypothetical Reagents for Regioselective Phosphorylation

Target PositionPhosphorylating AgentActivating Agent/BaseKey Consideration
C-2 and C-4Dibenzyl phosphoro-chloridatePyridine, DMAPRequires prior protection of other hydroxyl groups.
C-2 and C-4Phosphorus oxychloride (POCl₃)TriethylamineHarsher conditions that may require robust protecting groups.
C-2 and C-42-Cyanoethyl N,N-diisopropyl-chlorophosphor-amiditeTetrazoleUsed in phosphoramidite (B1245037) chemistry, offering mild reaction conditions.

Protection and Deprotection Group Chemistry

Protecting group chemistry is fundamental to achieving the regioselective synthesis of this compound. organic-chemistry.org The various functional groups on the lincomycin molecule—hydroxyls, an amine, and a carboxylic acid amide—exhibit different reactivities. To direct phosphorylation to the C-2 and C-4 hydroxyls, the other nucleophilic sites must be temporarily masked. google.com

The choice of protecting groups is crucial; they must be stable under the phosphorylation conditions and selectively removable without affecting the newly formed phosphate esters or the rest of the molecule. organic-chemistry.org For instance, the C-7 and C-8 hydroxyls could be protected as silyl (B83357) ethers (e.g., TBDMS) or as part of a cyclic acetal (B89532) if their spatial arrangement allows. The secondary amine of the proline moiety is often protected as a carbamate, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. organic-chemistry.org An orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct conditions (e.g., acid-labile Boc vs. hydrogenolysis-labile Cbz), would be highly advantageous in a multi-step synthesis. organic-chemistry.org

Table 2: Potential Protecting Groups for Lincomycin Synthesis

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Hydroxyl (OH)Tert-butyldimethylsilyl etherTBDMSFluoride ion (e.g., TBAF)
Hydroxyl (OH)Benzyl etherBnHydrogenolysis (H₂, Pd/C)
Amine (secondary)Tert-butyloxycarbonylBocAcidic conditions (e.g., TFA)
Amine (secondary)BenzyloxycarbonylCbz or ZHydrogenolysis (H₂, Pd/C)

Stereochemical Control in Synthesis

Maintaining the correct stereochemistry throughout the synthesis is paramount. Lincomycin has multiple chiral centers, and its biological activity is dependent on its specific three-dimensional structure. scispace.com The total synthesis must control the stereochemistry at each new chiral center as it is formed. For example, the synthesis of the methylthiolincosamide (MTL) component from D-galactose ensures the correct stereochemical configuration of the pyranose ring. rsc.org Similarly, the synthesis of the 4-propyl-L-proline moiety must yield the correct (2S, 4R) configuration. During subsequent reactions, including protection, phosphorylation, and deprotection, conditions must be chosen carefully to avoid epimerization or other unwanted changes at these stereocenters. Stereochemical analysis during the biosynthesis of lincomycin intermediates has highlighted the complexity and specificity of the enzymatic reactions that build the final structure. scispace.comnih.gov

Semi-Synthetic Modifications from Lincomycin and Related Precursors

A more direct and common approach to generating lincomycin derivatives is through the semi-synthetic modification of the natural product itself. harvard.edunih.gov This strategy leverages the readily available lincomycin produced by fermentation and focuses on the chemical steps needed to introduce the desired functional groups. google.com The synthesis of clindamycin (B1669177), a well-known derivative, is achieved by a single-step deoxychlorination of lincomycin. chemrxiv.org

For this compound, the process would involve treating lincomycin hydrochloride with a suitable phosphorylating agent. google.com As with total synthesis, the primary challenge remains achieving regioselectivity for the C-2 and C-4 positions over the other hydroxyl groups. This would likely be accomplished by a multi-step sequence involving:

Protection of the more reactive C-7 and C-3 hydroxyl groups.

Phosphorylation of the remaining free C-2 and C-4 hydroxyls.

Removal of the protecting groups to yield the final product.

The development of clindamycin phosphate, a prodrug, demonstrates the feasibility of phosphorylating the lincosamide scaffold to modify its properties. chemicalbook.com

Table 3: Semi-Synthetic Route Overview

StepDescriptionReagents/Conditions
Starting Material Isolation of Lincomycin from fermentation broth.Streptomyces lincolnensis fermentation
1. Protection Selective protection of C-3 and C-7 hydroxyls.e.g., Silylating agents, diol-specific protecting groups
2. Phosphorylation Reaction with a phosphorylating agent.e.g., POCl₃, phosphoramidites
3. Deprotection Removal of protecting groups from C-3 and C-7.e.g., TBAF for silyl groups, acid for acetals
Final Product This compound-

Isolation and Purification from Bioconversion Processes

Bioconversion offers a potential alternative to purely chemical synthesis, where microorganisms or their enzymes are used to perform specific transformations on a supplied substrate. nih.gov It is conceivable that a genetically engineered strain of S. lincolnensis could be developed to produce this compound directly or to overproduce a key intermediate. The biosynthesis of lincomycin involves a complex pathway with numerous enzymatic steps, including the formation of an octose 8-phosphate intermediate. scispace.comresearchgate.net Manipulation of these enzymatic pathways could potentially lead to phosphorylated derivatives.

Following fermentation or bioconversion, the target compound must be isolated and purified from a complex mixture of cellular debris, media components, and other metabolites. google.comresearchgate.net The purification of lincomycin itself typically involves several steps. A common method involves adsorbing the compound from the clarified fermentation broth onto a resin, such as XAD-4 or a specific ion-exchange resin. researchgate.net

The purification of a highly polar, doubly phosphorylated compound like this compound would likely follow a similar multi-step chromatographic protocol. A patent for lincomycin-2-phosphate describes a purification process using a Dowex 1-X2 anion exchange resin, which effectively separates the charged phosphate ester from other components. google.com A high-performance liquid chromatography (HPLC) step, particularly using reverse-phase columns (e.g., C18), is often the final step to achieve high purity. google.comresearchgate.net

Table 4: Hypothetical Purification Workflow from Bioconversion Broth

StepMethodPurpose
1. Broth Clarification Centrifugation/FiltrationRemove microbial cells and large particulates. google.com
2. Initial Capture Anion Exchange ChromatographyBind the negatively charged diphosphate compound and separate it from neutral and cationic impurities. google.com
3. Desalting Size Exclusion or Reverse-Phase ChromatographyRemove salts from the previous elution step.
4. High-Resolution Separation Preparative HPLCSeparate this compound from closely related impurities, such as mono-phosphorylated or non-phosphorylated lincomycin. google.com
5. Final Formulation Lyophilization (Freeze-drying)Obtain the product as a stable, dry powder. google.com

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

HPLC is a cornerstone technique for the analysis of lincomycin (B1675468) and its related substances, including phosphorylated analogs like Lincomycin 2,4-Diphosphate. Its high resolving power allows for the separation of structurally similar compounds, which is critical for purity assessment and quality control.

The development of a robust HPLC method for lincomycin derivatives involves the careful optimization of several parameters to achieve adequate separation and sensitivity. nih.govmdpi.comekb.eg Reversed-phase HPLC is the most common approach, typically employing a C18 column. nih.govekb.egelsevier.com

Method development focuses on:

Column Chemistry : Base-deactivated C18 columns are often selected to improve peak shape and achieve separation between closely related epimers and analogs. elsevier.com

Mobile Phase Composition : The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or orthophosphoric acid) and an organic modifier like acetonitrile. ekb.egelsevier.com The pH of the buffer is a critical parameter that influences the retention of ionizable compounds like lincomycin. mdpi.com For phosphorylated compounds, ion-pairing agents such as methane (B114726) sulfonic acid may be added to the mobile phase to improve retention and resolution on reversed-phase columns. elsevier.com

Detection : Due to the lack of a strong chromophore in the lincomycin molecule, UV detection is typically performed at low wavelengths, such as 210 nm or 220 nm. nih.govmdpi.comekb.eg

Validation of the developed method is performed according to ICH guidelines, ensuring the method is fit for its intended purpose. nih.govscribd.com Key validation parameters include linearity, accuracy, precision, specificity, and robustness. ekb.egekb.eg Linearity is typically established over a concentration range, with correlation coefficients (R²) greater than 0.99 demonstrating a direct relationship between analyte concentration and detector response. nih.govekb.eg

Interactive Table: Typical HPLC Parameters for Lincomycin and Related Compounds

Parameter Typical Conditions Purpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Stationary phase for separation based on hydrophobicity.
Mobile Phase Acetonitrile/Phosphate Buffer Gradient or Isocratic Elutes compounds from the column. pH and organic content are optimized for resolution.
Flow Rate 1.0 mL/min Controls the speed of the mobile phase and analysis time.
Detection UV at 210 nm Measures the absorbance of the analyte for quantification.
Column Temp. Ambient to 45°C Affects viscosity of mobile phase and retention times.
Ion-Pairing Agent Methane Sulfonic Acid Used to improve retention of polar, charged analytes like phosphates.

A crucial aspect of any HPLC method for lincosamides is its ability to separate the main component from its impurities and degradation products, including phosphorylated analogs. The presence of one or more phosphate groups significantly increases the polarity of the lincomycin molecule, leading to earlier elution times in reversed-phase chromatography compared to the parent compound.

The development of a stability-indicating method requires demonstrating that degradation products, such as Lincomycin 2-Phosphate and this compound, are fully resolved from the active pharmaceutical ingredient and other known impurities like lincomycin B and 7-epilincomycin. elsevier.comusp.org Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate compounds with a wide range of polarities, ensuring that both the non-polar parent drug and its highly polar phosphorylated analogs can be resolved within a single run. nih.govantecscientific.com The specificity of the method ensures that the peak corresponding to the analyte of interest is free from any co-eluting impurities. researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural characterization of lincomycin derivatives. mdpi.comnih.gov It provides precise molecular mass information and detailed structural data through fragmentation analysis.

Electrospray ionization (ESI) is the preferred ionization technique for lincosamides as it is a soft ionization method suitable for polar and thermally labile molecules. icm.edu.pl Analysis is typically performed in the positive ion mode, which generates a protonated molecule [M+H]⁺. icm.edu.plnih.gov For this compound, ESI-MS would be expected to yield a prominent ion corresponding to its molecular weight plus a proton. The high-resolution mass spectrometry (HRMS) technique can provide accurate mass measurements, allowing for the confident determination of the elemental composition of the molecule and its transformation products. researchgate.net

Tandem mass spectrometry (MS/MS) is used to obtain detailed structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure.

For lincosamides, characteristic fragmentation pathways include: icm.edu.pl

Cleavage of the amide bond.

Loss of the N-methyl-4-propyl-L-proline moiety.

Fragmentation within the sugar portion of the molecule.

In the case of this compound, the MS/MS spectrum would be expected to show fragment ions corresponding to the loss of one or both phosphate groups (as H₃PO₄, 80 Da, or HPO₃, 98 Da). The fragmentation pattern allows for the unambiguous identification of the compound and the localization of the phosphate groups on the sugar ring. nih.gov Comparing the fragmentation pathways of clindamycin (B1669177) phosphate and its related substances, including lincomycin-2-phosphate, provides specific and useful data for identification. nih.gov

Interactive Table: Expected Mass Spectrometry Data for this compound

Ion Type Expected m/z Description
[M+H]⁺ ~567 Protonated molecule of this compound (C₁₈H₃₆N₂O₁₂P₂S)
[M+H - H₃PO₄]⁺ ~469 Loss of one phosphoric acid group.
[M+H - 2H₃PO₄]⁺ ~371 Loss of both phosphoric acid groups.
Characteristic Lincosamide Fragments e.g., m/z 126 Corresponds to the protonated N-methyl-4-propyl-L-proline moiety. icm.edu.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While HPLC and MS provide strong evidence for identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of a molecule like this compound. daicelpharmastandards.com A combination of one- and two-dimensional NMR experiments is required for a complete assignment.

Key NMR experiments and their expected outcomes include:

¹H NMR : Provides information on the number and chemical environment of protons. Phosphorylation at the 2- and 4-positions of the sugar moiety would cause significant downfield shifts for the protons attached to or near these carbons (H-2, H-4) compared to the parent lincomycin.

¹³C NMR : Shows the chemical shifts of all carbon atoms in the molecule. The carbons bearing the phosphate groups (C-2, C-4) would exhibit a downfield shift and also show coupling to the phosphorus atom (²JC-P), providing direct evidence of the phosphorylation sites. daicelpharmastandards.com

³¹P NMR : This experiment is highly specific for phosphorus-containing compounds. For this compound, two distinct signals would be expected in the ³¹P NMR spectrum, confirming the presence of two chemically non-equivalent phosphate groups. rsc.org The chemical shifts of these signals provide information about the electronic environment of each phosphorus nucleus.

A complete set of NMR data provides irrefutable proof of the identity and structure of this compound. daicelpharmastandards.com

1D NMR (¹H, ¹³C, ³¹P) Techniques

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of this compound. While specific spectral data is proprietary to manufacturers of the reference standard, the application of ¹H, ¹³C, and ³¹P NMR is fundamental to its characterization.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to one another. For this compound, this technique would be used to identify the protons on the pyrrolidine (B122466) ring, the sugar moiety, and the propyl and methyl groups.

¹³C NMR: Carbon-13 NMR is employed to determine the number and types of carbon atoms in the molecule. Each unique carbon atom in the this compound structure would produce a distinct signal, allowing for the mapping of the carbon skeleton.

³¹P NMR: Phosphorus-31 NMR is particularly crucial for this molecule due to the presence of the diphosphate (B83284) group. This technique confirms the presence of phosphorus and provides insight into its chemical environment and bonding, distinguishing it from other phosphorylated forms of lincomycin.

Table 1: Application of 1D NMR Techniques for this compound Characterization

TechniqueInformation ProvidedRelevance to this compound
¹H NMR Proton chemical shifts, spin-spin couplingConfirms the structure of the organic backbone.
¹³C NMR Carbon chemical shiftsElucidates the carbon framework of the molecule.
³¹P NMR Phosphorus chemical shiftsConfirms the presence and nature of the diphosphate group.

2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for establishing the precise connectivity and stereochemistry of complex molecules like this compound. These experiments reveal correlations between different nuclei, allowing for a detailed structural assembly.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the proton networks within the sugar and pyrrolidine moieties of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached. This provides unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is critical for piecing together the different fragments of the molecule, for instance, connecting the amino acid and sugar portions, and for confirming the positions of the phosphate groups.

Table 2: Role of 2D NMR in Structural Elucidation of this compound

TechniqueType of CorrelationPurpose in Analysis
COSY ¹H-¹HEstablishes proton-proton connectivity within spin systems.
HSQC ¹H-¹³C (one bond)Assigns protons to their directly bonded carbons.
HMBC ¹H-¹³C (multiple bonds)Determines long-range connectivity between molecular fragments.

Other Spectroscopic Techniques (e.g., Infrared Spectroscopy for Functional Group Analysis)

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH), amide (C=O and N-H), and phosphate (P=O and P-O) groups. While a specific spectrum for this compound is not publicly available, this technique is a standard part of its comprehensive characterization, confirming the presence of key functional moieties.

Reference Standard Characterization and Quality Controlnih.govsynzeal.com

This compound is primarily utilized as a fully characterized chemical reference standard for the antibiotic Lincomycin and its derivatives. nih.gov Its role is critical in analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of drug development. nih.gov As a reference standard, it allows for traceability to pharmacopeial standards (such as USP or EP). nih.gov

The characterization of this reference standard is a rigorous process that ensures its identity, purity, and stability. High-performance liquid chromatography (HPLC) is a key technique used to determine the purity of the standard. google.com A comprehensive Certificate of Analysis (CoA) accompanies the reference standard, which includes data from a battery of analytical techniques, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, to provide a complete characterization report.

Enzymatic Transformations and Molecular Interactions of Lincomycin 2,4 Diphosphate

Identification and Characterization of Enzymes Interacting with Diphosphate (B83284) Moieties

A comprehensive search of scientific databases yields no specific information on enzymes that have been identified and characterized as interacting with the diphosphate moieties of Lincomycin (B1675468) 2,4-Diphosphate.

Phosphotransferases and Kinases

There are no published studies that identify or characterize any phosphotransferases or kinases that specifically act on lincomycin to produce Lincomycin 2,4-Diphosphate, or that utilize this compound as a substrate. While the biosynthesis of many natural products involves phosphorylation steps, the enzymes responsible for creating a 2,4-diphosphate variant of lincomycin have not been described.

In Vitro Enzymatic Assay Development and Kinetics

Consistent with the lack of identified enzymes, there is no information available on the development of in vitro enzymatic assays or the study of enzyme kinetics for this compound.

Substrate Specificity Profiling

No research has been published detailing the substrate specificity of any enzyme for this compound.

Enzyme Mechanism Elucidation via Kinetic Isotope Effects

The use of kinetic isotope effects to elucidate the mechanism of enzymes acting on this compound has not been reported in the scientific literature.

Protein Engineering of Diphosphate-Binding Enzymes

There are no studies available on the protein engineering of enzymes to specifically bind to or modify this compound.

Structural Biology of Enzyme-Diphosphate Complexes (e.g., X-ray Crystallography, Cryo-EM)

The precise atomic-level understanding of how enzymes interact with their substrates is fundamental to elucidating their mechanism of action and to the development of new therapeutics. Techniques such as X-ray crystallography and cryo-electron microscopy (Cryo-EM) are pivotal in providing high-resolution three-dimensional structures of these biological complexes. While specific structural data for enzymes in complex with this compound are not extensively available in the public domain, a wealth of information exists for the parent compound, lincomycin, and its interaction with its primary biological target, the bacterial ribosome. These studies offer a robust framework for understanding the molecular interactions that are likely to govern the binding of phosphorylated derivatives like this compound.

High-resolution Cryo-EM structures of various antibiotics, including lincomycin, bound to the bacterial ribosome have been determined at resolutions ranging from 1.6 to 2.2 Å. nih.gov These studies reveal a high degree of structural conservation in the binding mode of antibiotics with the same chemical scaffold. nih.gov The insights gained from the lincomycin-ribosome complex can be extrapolated to infer the binding characteristics of this compound, particularly concerning the orientation of the core lincomycin structure within a binding pocket.

The crystal structure of lincomycin hydrochloride monohydrate has also been solved, providing detailed information about its conformational and structural features. nih.gov This information is crucial for computational modeling and for understanding the intrinsic structural properties of the lincomycin scaffold that influence its binding to target enzymes.

Ligand Binding Site Analysis

The binding site of lincomycin is located at the peptidyl transferase center (PTC) on the 50S ribosomal subunit, where it interferes with the accommodation of the A-site tRNA 3' end. nih.gov The α-methylthiolincosamine (α-MTL) moiety of lincomycin extends towards the peptide exit tunnel. nih.gov

Detailed analysis of the lincomycin binding pocket in the Staphylococcus aureus 50S ribosomal subunit reveals several key interactions with the 23S rRNA. nih.gov The hydroxyl groups of the α-MTL moiety are critical for this interaction, forming a network of hydrogen bonds. nih.gov Specifically:

The O2 group forms hydrogen bonds with N4 of C2611 and N1 of A2058. nih.gov

The O3 group interacts with N6 of A2058 and the phosphate (B84403) oxygens of G2505. nih.gov

The O4 group forms a hydrogen bond with N6 of A2059 and the O2 of G2503's sugar. nih.gov

The presence of the 2,4-diphosphate groups on the lincomycin scaffold would be expected to introduce significant new interactions within the binding site. Phosphate groups are known to serve as anchors for substrates to protein catalysts and can provide binding energy for enzyme activation. nih.gov Therefore, the diphosphate moiety of this compound would likely engage in strong electrostatic and hydrogen bonding interactions with positively charged amino acid residues (such as lysine (B10760008) and arginine) or with metal ions within an enzyme's active site. The precise nature of these interactions would, of course, be dependent on the specific topology and electrostatic potential of the enzyme's binding pocket.

Interactive Table of Lincomycin-Ribosome Interactions

Interacting Atom/Group on LincomycinInteracting Residue on 23S rRNAType of Interaction
α-MTL O2 HydroxylC2611 (N4)Hydrogen Bond
α-MTL O2 HydroxylA2058 (N1)Hydrogen Bond
α-MTL O3 HydroxylA2058 (N6)Hydrogen Bond
α-MTL O3 HydroxylG2505 (Phosphate Oxygen)Hydrogen Bond
α-MTL O4 HydroxylA2059 (N6)Hydrogen Bond
α-MTL O4 HydroxylG2503 (Sugar O2)Hydrogen Bond

Conformational Changes upon Substrate Interaction

The binding of a ligand to an enzyme is often accompanied by conformational changes in the protein structure. nih.govrsc.org These changes can range from subtle side-chain rearrangements to large-scale domain movements and are often crucial for catalysis and biological function. nih.gov

In the context of the ribosome, the binding of lincomycin induces slow isomerization, suggesting that the ribosomal complex undergoes conformational changes upon drug interaction. nih.gov Kinetic evidence points to a multi-step process where the initial encounter complex between the ribosome and lincomycin isomerizes to a more stable form. nih.gov This suggests a dynamic interplay between the ligand and the ribosome, where the initial binding event triggers subsequent structural rearrangements to achieve an optimal inhibitory conformation.

For a hypothetical enzyme that binds this compound, the interaction of the diphosphate moiety would likely be a major driver of conformational change. The utilization of binding energy from phosphodianion groups to drive protein conformational changes that activate enzymes for catalysis is a well-established principle. nih.gov The binding of the diphosphate could trigger the movement of protein loops or domains to create a more complementary and enclosed active site, thereby enhancing binding affinity and specificity. nih.gov

Structural studies of other antibiotic binding proteins have revealed distinct "open" and "closed" conformations that are dependent on ligand binding. frontiersin.org It is plausible that an enzyme interacting with this compound would exhibit similar conformational plasticity, with the diphosphate group acting as a key determinant in stabilizing a particular functional state of the enzyme.

Role and Applications in Biochemical Research

Utilization as a Biochemical Probe for Pathway Interrogation

While "Lincomycin 2,4-Diphosphate" is not documented as a biochemical probe, other phosphorylated intermediates are essential for interrogating the lincomycin (B1675468) biosynthetic pathway. The key intermediate, GDP-ᴅ-erythro-α-ᴅ-gluco-octose, serves as a critical probe to elucidate the complex enzymatic steps leading to the formation of the lincosamide sugar core. pnas.orgnih.gov Researchers synthesize this molecule and its isotopically labeled variants to track its transformation through the pathway. pnas.org By incubating these probes with specific enzymes from the lincomycin biosynthetic gene cluster, scientists can identify the function of each enzyme and isolate subsequent intermediates. pnas.orgnih.gov This approach was instrumental in discovering that the maturation of GDP-ᴅ-erythro-α-ᴅ-gluco-octose into GDP-ᴅ-α-ᴅ-lincosamide involves a series of reactions catalyzed by four distinct enzymes. nih.govresearchgate.net This method of using defined, phosphorylated substrates allows for a precise dissection of the biochemical logic underlying the assembly of this complex natural product.

Application in Cell-Free Biosynthesis Systems

Cell-free biosynthesis systems offer a powerful platform for studying and engineering the production of natural products like lincomycin. nih.govrsc.org These systems remove the complexity of the cell wall and genome, creating a more controlled environment for biochemical reactions. nih.gov While there are no specific reports on using "this compound" in such systems, they are ideally suited for investigating the enzymatic conversions of lincomycin's known phosphorylated precursors.

By combining cell-free extracts with purified enzymes from the lincomycin pathway and precursor molecules like GDP-ᴅ-erythro-α-ᴅ-gluco-octose, researchers can rapidly prototype and characterize the biosynthetic machinery. nih.govmdpi.com This methodology allows for the modular assembly of pathway components and the facile integration of non-natural substrates to generate novel derivatives. nih.govnih.gov Furthermore, cell-free systems eliminate competing side reactions from cellular metabolism, which can increase the efficiency of producing specific intermediates for further study. nih.gov

Function as a Substrate or Inhibitor in Enzyme Characterization Studies

The characterization of enzymes in the lincomycin biosynthetic pathway relies heavily on the use of their specific phosphorylated substrates. Studies have successfully elucidated the functions of several key enzymes by observing their activity on the intermediate GDP-ᴅ-erythro-α-ᴅ-gluco-octose. pnas.orgnih.gov For instance, the enzyme LmbM was identified as a dual-function epimerase that catalyzes reactions at two different positions on the sugar scaffold. pnas.org Similarly, a combination of the enzymes LmbL and CcbZ was shown to be responsible for a key dehydration step in the pathway. pnas.orgnih.gov

The general screening for enzymatic activity involves incubating the purified enzyme with its suspected substrate and cofactors, followed by analysis of the products using techniques like High-Performance Liquid Chromatography (HPLC). pnas.org This allows for precise determination of enzyme function and substrate specificity.

Enzymes in the Lincomycin Biosynthetic Pathway and Their Characterized Function
EnzymeFunctionSubstrate(s)Reference
LmbMCatalyzes C6-epimerization and C4-epimerizationGDP-ᴅ-erythro-α-ᴅ-gluco-octose pnas.org
LmbL / CcbZCatalyze a 6,8-dehydration reactionThe C6-epimerized intermediate pnas.orgnih.gov
CcbS (LmbS equivalent)Catalyzes a transamination reactionThe C4-epimerized intermediate pnas.org
LmbTS-glycosyltransferase with promiscuous substrate specificity toward nitrogenous basesNDP-D-α-D-lincosamides researchgate.net

Importance in Metabolomic Profiling of Streptomyces Species

Metabolomic profiling, often using techniques like liquid chromatography-mass spectrometry (LC-MS), is a crucial tool for studying the secondary metabolism of Streptomyces species, the producers of lincomycin. vliz.bepreprints.org This approach allows for a global snapshot of the small molecules produced by an organism under specific conditions. nih.gov While "this compound" has not been identified through these methods, metabolomic profiling is essential for discovering both known and cryptic metabolites within the lincomycin pathway. nih.govnih.gov

By comparing the metabolic profiles of wild-type Streptomyces lincolnensis with mutant strains where specific biosynthetic genes have been deleted, researchers can identify pathway intermediates that accumulate. nih.govvliz.be This comparative metabolomics approach is fundamental to verifying the roles of specific genes and enzymes and to fully mapping the biosynthetic network. preprints.org Furthermore, studies have shown that adding sub-inhibitory concentrations of lincomycin itself can alter the metabolic profile of Streptomyces species, inducing the production of other, sometimes novel, secondary metabolites. nih.govnih.gov

Development of Assays for Lincosamide Biosynthesis Research

The study of lincosamide biosynthesis necessitates the development of sensitive and specific assays to monitor enzymatic reactions and quantify products. A common method involves the use of High-Performance Liquid Chromatography (HPLC) to separate and detect phosphorylated sugar intermediates and their products. pnas.org For general screening of enzymatic activity, a reaction mixture containing the substrate, enzyme, and necessary cofactors is incubated, and the resulting mixture is analyzed by HPLC with UV absorbance detection. pnas.org

Future Research Directions and Unanswered Questions

Definitive Proof of Lincomycin (B1675468) 2,4-Diphosphate as a Native Biosynthetic Intermediate

The foundational step in understanding the role of Lincomycin 2,4-Diphosphate would be to definitively prove its existence as a native intermediate in the lincomycin biosynthetic pathway in Streptomyces lincolnensis. This would require a multi-faceted approach combining advanced analytical chemistry and molecular biology techniques.

Key research methodologies would include:

Isotope Labeling Studies: Feeding isotopically labeled precursors (e.g., ¹³C-glucose or ³²P-phosphate) to S. lincolnensis cultures and tracing their incorporation into downstream metabolites. The detection of a doubly phosphorylated lincomycin derivative would provide strong evidence for its formation.

High-Resolution Mass Spectrometry (HRMS): Developing sensitive LC-HRMS methods to screen cell extracts of S. lincolnensis for the presence of a compound with the exact mass and fragmentation pattern corresponding to this compound.

Knockout Mutant Analysis: Creating targeted deletions of genes in the lincomycin biosynthetic gene cluster. The accumulation of a phosphorylated intermediate in a mutant strain blocked at a subsequent step would be a significant finding.

Currently, while phosphorylated derivatives of lincomycin, such as Lincomycin 2-Phosphate and a compound identified as "Clindamycin Phosphate (B84403) EP Impurity G" (Lincomycin 2,4-Phosphate), are known, they are not established as native biosynthetic intermediates.

Identification of All Enzymes Directly Involved in its Formation and Turnover

Should this compound be confirmed as a biosynthetic intermediate, the next critical step would be the identification and characterization of the enzymes responsible for its synthesis and subsequent modification.

Potential enzyme classes to investigate include:

Kinases: Enzymes that catalyze the transfer of phosphate groups. Researchers would need to identify specific kinases within the lincomycin biosynthetic gene cluster or elsewhere in the genome that could phosphorylate lincomycin or a precursor at the 2 and 4 positions.

Phosphatases: Enzymes that remove phosphate groups. If this compound is a transient intermediate, specific phosphatases would be required to dephosphorylate it for the pathway to proceed.

Transferases: It is also conceivable that a pyrophosphate group is transferred from a donor molecule.

Biochemical assays using purified recombinant enzymes and the putative substrate would be essential to confirm their function.

Characterization of Regulatory Mechanisms Governing Diphosphate (B83284) Levels

The intracellular concentration of biosynthetic intermediates is often tightly regulated to ensure efficient flux through the pathway and to prevent the accumulation of potentially toxic compounds. If this compound were an intermediate, its levels would likely be under strict regulatory control.

Areas for future investigation would encompass:

Transcriptional Regulation: Studies to determine if the expression of the genes encoding the putative kinases and phosphatases is controlled by pathway-specific or global regulators. It is known that subinhibitory concentrations of lincomycin can influence the expression of genes involved in secondary metabolism in Streptomyces.

Feedback Inhibition: Investigating whether this compound or downstream products of the pathway inhibit the activity of the enzymes responsible for its formation.

Metabolic Flux Analysis: Utilizing techniques like metabolic flux analysis to understand how cellular metabolic states, such as phosphate availability, influence the production of this intermediate.

Exploration of its Potential in Combinatorial Biosynthesis for Novel Analog Discovery

The generation of novel antibiotic analogs through combinatorial biosynthesis is a promising strategy to combat antimicrobial resistance. The discovery of a diphosphorylated intermediate could open up new avenues for creating lincomycin derivatives with improved properties.

Future research in this area could involve:

Enzymatic Synthesis: Using the identified kinases to phosphorylate other lincosamide scaffolds, potentially creating novel prodrugs with altered solubility or pharmacokinetic properties.

Genetic Engineering: Modifying the biosynthetic pathway in S. lincolnensis to accumulate this compound, which could then be isolated and chemically modified.

Mutasynthesis: Feeding synthetic, modified precursors to a mutant strain that produces the diphosphate intermediate to generate novel analogs.

Development of Advanced In Silico Models for Diphosphate Prediction and Interaction Studies

Computational modeling is an increasingly powerful tool in understanding and engineering metabolic pathways. The development of in silico models related to this compound would be a valuable research direction.

Specific modeling approaches could include:

Homology Modeling and Molecular Docking: Creating three-dimensional models of the putative kinases and docking this compound or its precursors into the active sites to predict binding modes and guide site-directed mutagenesis experiments.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Simulating the enzymatic reactions to understand the catalytic mechanism of phosphorylation and dephosphorylation at a molecular level.

Pathway Modeling: Integrating the enzymatic steps involving this compound into a larger metabolic model of S. lincolnensis to predict the effects of genetic modifications on pathway flux and product titers.

While the existence and role of this compound as a native biosynthetic intermediate remain to be established, the pursuit of these research directions would significantly advance our understanding of lincosamide biosynthesis and could pave the way for the development of new and improved antibiotics.

Q & A

Q. How can researchers optimize the synthesis of lincomycin 2,4-diphosphate in microbial systems?

Methodological Answer: Use experimental design frameworks like the Plackett-Burman design to screen and identify critical media components influencing production. For example, Streptomyces lincolnensis fermentation parameters (e.g., carbon/nitrogen sources, pH, temperature) can be systematically varied at high (+) and low (-) levels to determine their effects on yield. Statistical tools like Student’s t-test (with Minitab 17.0) should validate significance, followed by response surface methodology (RSM) for optimization .

Q. What analytical methods are recommended for quantifying this compound and its intermediates?

Methodological Answer: Employ high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for precise quantification. Ensure calibration against certified reference standards (e.g., EP impurities like Lincomycin 2,4-Phosphate) to validate specificity and sensitivity. For gene expression studies related to biosynthesis pathways, use real-time quantitative PCR (qPCR) with the 2^(-ΔΔC_T) method to normalize data against housekeeping genes .

Q. What biochemical pathways are associated with this compound activity?

Methodological Answer: Investigate the methylerythritol phosphate (MEP) pathway, which involves enzymes like 4-hydroxy-3-methylbut-2-enyl diphosphate synthase (IspG). Use isotopic labeling (e.g., ^13C-glucose) to trace precursor incorporation into lincomycin derivatives. Pathway intermediates (e.g., MEcPP, HMBPP) can be quantified via LC-MS/MS .

Q. How should researchers handle safety protocols for this compound in lab settings?

Methodological Answer: Follow chemical hygiene plans mandating PPE (gloves, lab coats, goggles) and fume hoods. Waste must be segregated and processed by certified hazardous waste handlers. Document Material Safety Data Sheets (MSDS) for all derivatives and ensure compliance with institutional review boards (IRB) for in vivo studies .

Advanced Research Questions

Q. How can transcriptomic data clarify this compound’s regulatory effects on bacterial gene expression?

Methodological Answer: Perform RNA sequencing (RNA-seq) on treated vs. untreated bacterial cultures (e.g., Staphylococcus aureus). Use differential expression analysis (DESeq2 or edgeR) to identify upregulated/downregulated genes. Validate findings with qPCR using primers targeting resistance-associated genes (e.g., erm or mef operons). Reference the MEP pathway’s transcriptional regulation .

Q. What experimental strategies resolve contradictions in stability studies of this compound under varying pH conditions?

Methodological Answer: Conduct forced degradation studies (acidic/alkaline hydrolysis, thermal stress) followed by kinetic modeling (Arrhenius equation) to predict shelf-life. Use multivariate analysis (e.g., ANOVA with Tukey’s post-hoc test) to compare degradation rates. Pair with structural elucidation (NMR, FTIR) to identify breakdown products .

Q. How do resistance mechanisms to this compound differ between Gram-positive and Gram-negative bacteria?

Methodological Answer: Compare efflux pump activity (e.g., AcrAB-TolC in E. coli vs. MmpL in Mycobacteria) using ethidium bromide accumulation assays. Assess ribosomal methylation via Sanger sequencing of 23S rRNA mutations. Cross-reference with proteomic data (LC-MS) to detect post-translational modifications .

Q. What methodologies validate the purity of this compound in complex matrices?

Methodological Answer: Apply orthogonal techniques:

  • HPLC-DAD/ELSD for impurity profiling (EP impurities F/G as benchmarks).
  • ICP-MS for phosphate content verification.
  • XRD to confirm crystalline structure. Calibrate against USP/NF monographs for pharmaceutical-grade validation .

Data Presentation and Reproducibility

Q. How should researchers structure datasets for this compound studies to ensure reproducibility?

Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw qPCR cycle thresholds, RNA-seq FASTQ files, and HPLC chromatograms in public repositories (e.g., Zenodo). Provide detailed metadata (e.g., strain IDs, growth conditions) and statistical code (R/Python scripts) .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound efficacy studies?

Methodological Answer: Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Validate with bootstrap resampling (1,000 iterations) to estimate confidence intervals. For synergy/antagonism studies (e.g., with β-lactams), apply the Chou-Talalay method .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.